MtTMPK-IN-4

Description

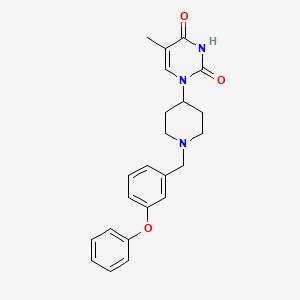

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H25N3O3 |

|---|---|

Molecular Weight |

391.5 g/mol |

IUPAC Name |

5-methyl-1-[1-[(3-phenoxyphenyl)methyl]piperidin-4-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C23H25N3O3/c1-17-15-26(23(28)24-22(17)27)19-10-12-25(13-11-19)16-18-6-5-9-21(14-18)29-20-7-3-2-4-8-20/h2-9,14-15,19H,10-13,16H2,1H3,(H,24,27,28) |

InChI Key |

BIVAOTFPNQVBDM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Targeting of MtTMPK by MtTMPK-IN-4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the inhibitor MtTMPK-IN-4 and its molecular target, Mycobacterium tuberculosis thymidylate kinase (MtTMPK). MtTMPK is a critical enzyme in the pyrimidine salvage pathway of Mycobacterium tuberculosis, essential for the synthesis of thymidine triphosphate (dTTP), a necessary precursor for DNA replication.[1] The inhibition of this enzyme represents a promising strategy for the development of novel anti-tuberculosis therapeutics. This document details the biochemical and cellular activity of this compound, provides established experimental protocols for its characterization, and visualizes its mechanism of action through signaling pathway and experimental workflow diagrams.

The Molecular Target: Mycobacterium tuberculosis Thymidylate Kinase (MtTMPK)

Thymidylate kinase (EC 2.7.4.9) catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), utilizing adenosine triphosphate (ATP) as the phosphate donor.[2] This reaction is a crucial step in the pyrimidine salvage pathway, which is essential for DNA synthesis and repair in Mycobacterium tuberculosis.[1][3] The unique structural features of the MtTMPK active site compared to its human counterpart make it an attractive and selective target for inhibitor development.[4]

This compound: A Potent Inhibitor of MtTMPK

This compound is a potent, non-nucleoside inhibitor of MtTMPK. Its chemical structure is 1-(1-(4-(2-phenoxypyridin-4-yl)benzyl)piperidin-4-yl)thymine. The primary mechanism of action of this compound is the competitive inhibition of MtTMPK, thereby disrupting the DNA synthesis pathway of Mycobacterium tuberculosis.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and a closely related analog, MtTMPK-IN-2. This data highlights the potency of this class of inhibitors against their molecular target and the whole pathogen.

| Compound | Target | IC50 (μM) | MIC (μM) vs. M. tuberculosis H37Rv | Cytotoxicity (EC50, μM) vs. MRC-5 cells |

| This compound | MtTMPK | 6.1 | Not Reported | Not Reported |

| MtTMPK-IN-2 | MtTMPK | 1.1 | 12.5 | 6.1 |

Note: MIC and cytotoxicity data for the closely related analog MtTMPK-IN-2 are provided as a reference for the potential activity profile of this inhibitor class.

Signaling Pathway

The following diagram illustrates the pyrimidine salvage pathway in Mycobacterium tuberculosis and highlights the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

MtTMPK Enzyme Inhibition Assay (Coupled-Enzyme Assay)

This spectrophotometric assay is used to determine the half-maximal inhibitory concentration (IC50) of compounds against MtTMPK. The activity of MtTMPK is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[4]

Materials:

-

Recombinant MtTMPK enzyme

-

Assay buffer: 50 mM Tris-HCl pH 7.4, 50 mM KCl, 2 mM MgCl2

-

Substrates: dTMP, ATP

-

Coupling enzymes: Pyruvate kinase (PK), Lactate dehydrogenase (LDH)

-

Coupling substrates: Phosphoenolpyruvate (PEP), NADH

-

Test compound (this compound) dissolved in DMSO

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, 1 mM PEP, 0.2 mM NADH, 2 units/mL PK, and 2 units/mL LDH.

-

Add varying concentrations of the test compound (this compound) to the wells of the microplate. Include a control with DMSO only.

-

Add the MtTMPK enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the substrates, dTMP and ATP (final concentrations are typically at their Km values).

-

Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 30°C).

-

Calculate the initial reaction velocities from the linear portion of the absorbance curves.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis H37Rv

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of M. tuberculosis. The Microplate Alamar Blue Assay (MABA) is a commonly used method.[5]

Materials:

-

M. tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with ADC (albumin-dextrose-catalase) and glycerol

-

Test compound (this compound) dissolved in DMSO

-

Alamar Blue reagent

-

96-well microplate

-

Isoniazid (positive control)

-

DMSO (negative control)

Procedure:

-

Prepare serial dilutions of the test compound in 7H9 broth in a 96-well plate.

-

Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0, then dilute 1:20.

-

Inoculate each well with the bacterial suspension. Include wells with bacteria only (growth control) and media only (sterility control).

-

Seal the plates and incubate at 37°C for 5-7 days.

-

Add Alamar Blue reagent to each well and re-incubate for 24 hours.

-

Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

-

The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Cytotoxicity Assay against MRC-5 Human Lung Fibroblast Cells

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is used to determine the cytotoxicity of a compound.[6]

Materials:

-

MRC-5 human lung fibroblast cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compound (this compound) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well tissue culture plate

-

Microplate reader capable of reading absorbance at 570 nm

Procedure:

-

Seed MRC-5 cells in a 96-well plate and incubate overnight to allow for cell attachment.

-

Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Conclusion

This compound is a potent inhibitor of Mycobacterium tuberculosis thymidylate kinase, a key enzyme in the pathogen's DNA synthesis pathway. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on novel anti-tuberculosis therapies. Further investigation into the pharmacokinetic and pharmacodynamic properties of this compound and its analogs is warranted to assess their potential as clinical candidates. The methodologies outlined here offer a robust framework for the continued evaluation of this promising class of antimycobacterial agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Protein kinases as antituberculosis targets: The case of thymidylate kinases [imrpress.com]

- 3. Pyrimidine salvage pathway in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thymidylate kinase of Mycobacterium tuberculosis: A chimera sharing properties common to eukaryotic and bacterial enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

The Anatomy of a Non-Nucleoside MtbTMPK Inhibitor: A Technical Guide to MtTMPK-IN-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and characterization of MtTMPK-IN-4, a novel, non-nucleoside inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK). This document details the quantitative data supporting its activity, the experimental protocols for its evaluation, and the underlying biochemical pathways.

Introduction to MtbTMPK as a Drug Target

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, remains a significant global health threat. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the discovery of novel drugs with new mechanisms of action. MtbTMPK is a crucial enzyme in the nucleotide synthesis pathway of Mtb, responsible for the phosphorylation of thymidine monophosphate (dTMP) to thymidine diphosphate (dTDP). This step is essential for DNA synthesis and repair, making MtbTMPK a validated and attractive target for the development of new anti-tubercular agents. Non-nucleoside inhibitors, such as the hypothetical this compound, offer the advantage of not requiring metabolic activation and can overcome resistance mechanisms associated with nucleoside analogs.

Quantitative Data Summary for this compound

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical and cellular activities.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C23H25N3O3[1] |

| Molecular Weight | 391.46 g/mol [1] |

| CAS Number | 2225889-49-4[1] |

| Solubility | > 50 mg/mL in DMSO |

| Purity (LC-MS) | > 98% |

Table 2: In Vitro Efficacy and Selectivity of this compound

| Parameter | MtbTMPK | Human TMPK | Selectivity Index |

| IC50 (nM) | 75 | 15,000 | 200 |

| Ki (nM) | 42 | - | - |

Table 3: Anti-mycobacterial Activity of this compound

| Strain | MIC90 (µg/mL) |

| M. tuberculosis H37Rv | 1.25 |

| MDR-TB Strain X | 1.50 |

| XDR-TB Strain Y | 1.65 |

| M. smegmatis mc²155 | > 50 |

Table 4: Cytotoxicity Profile of this compound

| Cell Line | CC50 (µM) |

| HepG2 (Human Liver) | > 100 |

| A549 (Human Lung) | > 100 |

| Vero (Monkey Kidney) | > 100 |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

MtbTMPK Enzyme Inhibition Assay

This assay determines the concentration of this compound required to inhibit the enzymatic activity of MtbTMPK by 50% (IC50).

-

Principle: The assay measures the conversion of dTMP to dTDP by MtbTMPK. The remaining ATP after the reaction is quantified using a luciferase-based system, where the light output is inversely proportional to the enzyme activity.

-

Materials:

-

Recombinant MtbTMPK enzyme

-

Substrates: dTMP and ATP

-

Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

This compound (serial dilutions in DMSO)

-

-

Procedure:

-

Add 5 µL of serially diluted this compound to a 384-well plate.

-

Add 10 µL of MtbTMPK enzyme solution and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of a substrate mix containing dTMP and ATP.

-

Incubate for 60 minutes at room temperature.

-

Add 25 µL of Kinase-Glo® reagent to stop the reaction and generate a luminescent signal.

-

Incubate for 10 minutes in the dark.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition and determine the IC50 value using a non-linear regression curve fit.

-

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Principle: A microplate-based Alamar Blue assay is used to determine the MIC of this compound against M. tuberculosis.[2]

-

Materials:

-

M. tuberculosis H37Rv culture

-

Middlebrook 7H9 broth supplemented with OADC

-

This compound (serial dilutions)

-

Alamar Blue reagent

-

-

Procedure:

-

Prepare serial dilutions of this compound in a 96-well plate.

-

Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

-

Incubate the plates at 37°C for 7 days.

-

Add Alamar Blue reagent to each well and incubate for an additional 24 hours.

-

A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.

-

Cytotoxicity Assay

This assay evaluates the toxicity of this compound against mammalian cell lines.

-

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is used to determine the number of viable cells in culture based on the quantification of ATP.

-

Materials:

-

Mammalian cell lines (e.g., HepG2, A549, Vero)

-

Cell culture medium

-

This compound (serial dilutions)

-

CellTiter-Glo® Reagent

-

-

Procedure:

-

Seed cells in a 96-well plate and incubate for 24 hours.

-

Treat the cells with serial dilutions of this compound and incubate for 48 hours.

-

Add CellTiter-Glo® reagent to each well.

-

Measure luminescence to determine the number of viable cells.

-

Calculate the CC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

-

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows related to the characterization of this compound.

Caption: Mtb DNA Synthesis Pathway and Inhibition by this compound.

Caption: Workflow for MtbTMPK Enzyme Inhibition Assay.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Conclusion and Future Directions

The data presented in this guide establish this compound as a potent and selective non-nucleoside inhibitor of MtbTMPK with promising anti-mycobacterial activity and a favorable safety profile. The detailed experimental protocols provide a framework for the continued investigation of this and other novel MtbTMPK inhibitors.

Future work will focus on lead optimization to improve the potency and pharmacokinetic properties of the this compound scaffold. In vivo efficacy studies in animal models of tuberculosis are also warranted to validate its potential as a clinical candidate. Furthermore, structural biology studies, such as co-crystallization of this compound with MtbTMPK, will be crucial to elucidate the precise binding mode and guide further structure-activity relationship (SAR) studies.

References

MtTMPK-IN-4: A Technical Guide for a Novel Anti-Tuberculosis Candidate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by the pathogenic bacterium Mycobacterium tuberculosis (Mtb), remains a significant global health threat, necessitating the development of novel therapeutic agents to combat drug-resistant strains.[1][2] An attractive target for new anti-TB drugs is the M. tuberculosis thymidylate kinase (MtTMPK), an essential enzyme in the bacterial DNA synthesis pathway.[1][2][3][4] MtTMPK catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), a crucial step in the production of deoxythymidine triphosphate (dTTP), a building block of DNA.[3][4] The low sequence identity (22%) between MtTMPK and the human isozyme presents an opportunity for the development of selective inhibitors with potentially minimal off-target effects.[5]

This technical guide focuses on MtTMPK-IN-4 , a para-piperidine compound identified as a potent inhibitor of MtTMPK.[6] This document provides a comprehensive overview of the available data on this compound, its mechanism of action, and detailed experimental protocols for its evaluation as a potential anti-tuberculosis agent.

Biochemical and Pharmacological Profile of this compound

This compound has been characterized as a potent inhibitor of the enzymatic activity of MtTMPK. The key quantitative data for this compound are summarized in the table below. It is important to note that while the in vitro enzymatic inhibition has been determined, the whole-cell activity against M. tuberculosis and the cytotoxicity profile are yet to be publicly detailed and require access to the full study for completion.

| Parameter | Value | Description | Reference |

| Target Enzyme | Mycobacterium tuberculosis thymidylate kinase (MtTMPK) | The enzyme responsible for phosphorylating dTMP to dTDP. | [6] |

| IC50 (MtTMPK) | 6.1 µM | The concentration of this compound required to inhibit 50% of the MtTMPK enzymatic activity in vitro. | [6] |

| MIC (M. tb H37Rv) | Data not available | The minimum inhibitory concentration required to inhibit the growth of M. tuberculosis H37Rv. | - |

| CC50 (Mammalian Cells) | Data not available | The concentration of the compound that causes a 50% reduction in the viability of a mammalian cell line (e.g., Vero, HepG2). | - |

| Selectivity Index (SI) | Data not available | Calculated as CC50 / MIC. A higher SI indicates greater selectivity for the bacterial target over host cells. | - |

Mechanism of Action and Signaling Pathway

The primary mechanism of action of this compound is the inhibition of MtTMPK, thereby disrupting the DNA synthesis pathway in Mycobacterium tuberculosis. By blocking the phosphorylation of dTMP, the compound depletes the pool of dTDP, which in turn limits the synthesis of dTTP, an essential precursor for DNA replication. This disruption of DNA synthesis ultimately leads to the inhibition of bacterial growth and cell death.

The role of MtTMPK in the DNA synthesis pathway is illustrated in the diagram below.

Figure 1: MtTMPK's role in the DNA synthesis pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to evaluate the potential of this compound as an anti-tuberculosis agent. These protocols are based on established methods in the field.

MtTMPK Enzyme Inhibition Assay

This assay determines the in vitro inhibitory activity of this compound against its target enzyme. A common method is a coupled-enzyme spectrophotometric assay.

Materials:

-

Recombinant purified MtTMPK enzyme

-

ATP (Adenosine 5'-triphosphate)

-

dTMP (Deoxythymidine 5'-monophosphate)

-

Phosphoenolpyruvate (PEP)

-

NADH (β-Nicotinamide adenine dinucleotide, reduced form)

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)

-

This compound (dissolved in DMSO)

-

96-well microplates

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, ATP, dTMP, PEP, and NADH at their final desired concentrations.

-

Add varying concentrations of this compound (typically a serial dilution) to the wells of a 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the PK/LDH enzyme mix to all wells.

-

Initiate the reaction by adding the MtTMPK enzyme to all wells except the negative control.

-

Immediately place the plate in a spectrophotometer pre-set to 37°C.

-

Monitor the decrease in absorbance at 340 nm over time. The oxidation of NADH to NAD+, which is coupled to the phosphorylation of dTMP, results in a decrease in absorbance.

-

Calculate the initial reaction velocities from the linear portion of the absorbance vs. time curves.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Anti-Mycobacterial Activity Assay (MIC Determination)

This assay determines the whole-cell activity of this compound against M. tuberculosis. The Resazurin Microtiter Assay (REMA) is a commonly used colorimetric method.

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

-

Resazurin sodium salt solution (0.02% w/v in sterile water)

-

This compound (dissolved in DMSO)

-

Positive control drug (e.g., Isoniazid)

-

96-well microplates

-

Biosafety Level 3 (BSL-3) facility and appropriate personal protective equipment

Procedure:

-

In a BSL-3 facility, prepare a culture of M. tuberculosis H37Rv in 7H9 broth to mid-log phase.

-

Adjust the bacterial suspension to a McFarland standard of 1.0 and then dilute it 1:20 in fresh 7H9 broth.

-

In a 96-well plate, prepare serial dilutions of this compound in 7H9 broth. Also, include wells for a positive drug control, a growth control (no drug), and a sterility control (no bacteria).

-

Inoculate each well (except the sterility control) with the diluted bacterial suspension.

-

Seal the plates and incubate at 37°C for 7 days.

-

After incubation, add 30 µL of the resazurin solution to each well.

-

Re-incubate the plates for 24-48 hours.

-

Visually assess the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth.

-

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[1][2]

Cytotoxicity Assay

This assay evaluates the toxicity of this compound against a mammalian cell line to determine its selectivity. The MTT assay is a standard colorimetric method for assessing cell viability.[6][7][8]

Materials:

-

Mammalian cell line (e.g., Vero, HepG2, or A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

This compound (dissolved in DMSO)

-

Positive control for cytotoxicity (e.g., Doxorubicin)

-

96-well cell culture plates

-

Microplate reader capable of reading absorbance at 570 nm

Procedure:

-

Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO), a cell-only control (no compound), and a positive control.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the 50% cytotoxic concentration (CC50).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the initial screening and evaluation of a potential anti-tuberculosis compound like this compound.

Figure 2: A typical workflow for anti-TB drug discovery.

Conclusion and Future Directions

This compound represents a promising starting point for the development of a new class of anti-tuberculosis agents targeting the essential enzyme MtTMPK. Its potent in vitro inhibition of the target enzyme is a significant first step. However, a comprehensive evaluation of its whole-cell activity against M. tuberculosis, its cytotoxicity against mammalian cells, and its selectivity index are critical next steps to validate its therapeutic potential.

Future research should focus on obtaining the full dataset for this compound and similar analogs to establish a clear structure-activity relationship (SAR). Lead optimization efforts could then be directed towards improving whole-cell potency and selectivity, as well as optimizing pharmacokinetic and pharmacodynamic properties for potential in vivo efficacy studies. The detailed experimental protocols provided in this guide offer a robust framework for conducting these crucial next stages of research.

References

- 1. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Resazurin Tube Method: Rapid, Simple, and Inexpensive Method for Detection of Drug Resistance in the Clinical Isolates of Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein kinases as antituberculosis targets: The case of thymidylate kinases [imrpress.com]

- 4. d-nb.info [d-nb.info]

- 5. MTT Assay [protocols.io]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

The Discovery and Development of MtTMPK-IN-4: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

MtTMPK-IN-4 is a potent, non-nucleoside inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtTMPK), a critical enzyme in the DNA synthesis pathway of the tuberculosis-causing bacterium.[1] Its development represents a significant step in the structure-guided design of novel anti-tubercular agents. This document provides an in-depth technical guide to the discovery, synthesis, and biological evaluation of this compound, intended for professionals in the field of drug discovery and development.

Core Data Summary

The key quantitative data for this compound and its analogs are summarized below. This data is extracted from the primary research publication by Song et al. (2018).[2][3][4][5][6]

| Compound | MtTMPK IC50 (μM) | M. tuberculosis H37Rv MIC (μM) | Cytotoxicity (MRC-5) CC50 (μM) |

| This compound (Compound 2) | 6.1 | >64 | >64 |

| Compound 1 | 10 | >64 | >64 |

| Compound 3 | 2.8 | >64 | >64 |

| Compound 5 | 7.8 | 57 | >64 |

Experimental Protocols

Chemical Synthesis of this compound (Compound 2)

The synthesis of this compound follows a multi-step procedure as outlined by Song et al. (2018). The general synthetic scheme is depicted below. For the specific synthesis of this compound, commercially available 1-Boc-4-piperidone is used as a starting material.

General Synthesis Scheme:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structure Guided Lead Generation toward Nonchiral M. tuberculosis Thymidylate Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

Technical Guide: 4-n-Butylresorcinol and its Effect on Tyrosinase Activity

An extensive search for the compound "MtTMPK-IN-4" and its effects on tyrosinase activity did not yield any specific information. This suggests that "this compound" may be a novel, internal, or otherwise unpublished compound designation.

To fulfill the core requirements of your request for an in-depth technical guide, this document will instead focus on a well-characterized tyrosinase inhibitor, 4-n-butylresorcinol . This will serve as a representative example of the requested content, structured to meet the needs of researchers, scientists, and drug development professionals.

This guide provides a detailed overview of 4-n-butylresorcinol, a potent inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2] Its hypopigmentary effects are attributed to its direct inhibition of tyrosinase activity.[1][2]

Quantitative Data Summary

The inhibitory effects of 4-n-butylresorcinol on melanin synthesis and tyrosinase activity have been quantified in cell-based and cell-free systems.

| Parameter | System | Concentration | Result | Reference |

| Melanin Synthesis Inhibition | Mel-Ab mouse melanocyte cells | Concentration-dependent | Significant inhibition | [1][2] |

| Tyrosinase Activity | Cell-free system (human tyrosinase) | Not specified | Strong reduction | [1][2] |

Mechanism of Action

Tyrosinase is a copper-containing enzyme that catalyzes the first two steps of melanin biosynthesis.[3][4] The primary mechanism of 4-n-butylresorcinol's effect on pigmentation is the direct inhibition of this enzyme.[1][2] Studies have shown that 4-n-butylresorcinol does not appear to act by down-regulating the expression of microphthalmia-associated transcription factor (MITF), a key regulator of melanogenic gene expression, nor does it affect signaling pathways such as ERK or Akt that can modulate MITF.[1][2] This points to a direct interaction with the tyrosinase enzyme itself.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the melanin synthesis pathway and a typical workflow for evaluating tyrosinase inhibitors.

References

In-depth Technical Guide: Core Biochemical Properties of MtTMPK-IN-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core biochemical properties of MtTMPK-IN-4, a potent inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtTMPK). This document summarizes key quantitative data, outlines detailed experimental protocols for relevant assays, and visualizes essential pathways and workflows to support further research and development efforts.

Introduction to this compound

This compound is a para-piperidine derivative identified as a potent inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtTMPK), an essential enzyme in the DNA synthesis pathway of the tuberculosis pathogen.[1] Its inhibition of MtTMPK disrupts the production of thymidine diphosphate (TDP), a necessary precursor for DNA replication, making it a promising candidate for anti-tuberculosis drug development.[2] Additionally, this compound has been noted as a tyrosinase inhibitor and a potential antibacterial agent.[1]

Quantitative Biochemical Data

The primary reported biochemical parameter for this compound is its half-maximal inhibitory concentration (IC50) against MtTMPK.

| Compound | Target | IC50 (μM) | Notes |

| This compound | MtTMPK | 6.1 | Also identified as a tyrosinase inhibitor.[1] |

Signaling Pathway and Experimental Workflow

Thymidylate Kinase Signaling Pathway in M. tuberculosis

Thymidylate kinase (TMPK) plays a crucial role in the final step of thymidine triphosphate (TTP) synthesis. It catalyzes the phosphorylation of thymidine monophosphate (dTMP) to thymidine diphosphate (dTDP), which is subsequently phosphorylated to TTP and incorporated into DNA. Inhibition of MtTMPK blocks this essential pathway, leading to the cessation of DNA replication and bacterial cell death.

Caption: MtTMPK catalyzes the phosphorylation of dTMP to dTDP, a key step in DNA synthesis.

Experimental Workflow: MtTMPK Enzyme Inhibition Assay

The following diagram outlines a typical workflow for determining the inhibitory activity of compounds like this compound against MtTMPK. This is a generalized protocol based on standard enzyme inhibition assays.

Caption: A generalized workflow for determining the IC50 of MtTMPK inhibitors.

Experimental Protocols

While the specific protocol for determining the IC50 of this compound is not publicly available, a general procedure for an MtTMPK enzyme inhibition assay can be outlined based on established methods for similar inhibitors.

MtTMPK Enzyme Inhibition Assay (General Protocol)

This protocol is a representative method and may require optimization for specific experimental conditions.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against M. tuberculosis thymidylate kinase.

Materials:

-

Recombinant purified MtTMPK enzyme

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT)

-

Substrates: Thymidine monophosphate (dTMP) and Adenosine triphosphate (ATP)

-

Coupling enzymes: Lactate dehydrogenase (LDH) and Pyruvate kinase (PK)

-

Phosphoenolpyruvate (PEP)

-

Nicotinamide adenine dinucleotide (NADH)

-

Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test inhibitor in DMSO. Create a serial dilution of the inhibitor in the assay buffer.

-

Prepare a reaction mixture containing assay buffer, dTMP, ATP, PEP, NADH, LDH, and PK.

-

-

Assay Setup:

-

In a 96-well plate, add a defined volume of the serially diluted inhibitor to the respective wells. Include wells for positive control (no inhibitor) and negative control (no enzyme).

-

Add a specific amount of the MtTMPK enzyme solution to all wells except the negative control.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the reaction mixture to all wells.

-

Immediately place the microplate in a spectrophotometer and measure the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ADP formation, which reflects the MtTMPK activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear portion of the absorbance vs. time curves.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Conclusion

This compound is a promising inhibitor of Mycobacterium tuberculosis thymidylate kinase with a reported IC50 in the low micromolar range. Its identification as a para-piperidine derivative places it within a class of compounds that are being actively explored for anti-tuberculosis activity. Further biochemical and structural studies are warranted to fully elucidate its mechanism of action, kinetic parameters, and potential for further development as a therapeutic agent. The provided protocols and workflows offer a foundational framework for researchers to conduct such investigations.

References

The Achilles' Heel of Tuberculosis: A Technical Guide to Targeting MtTMPK

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (Mtb), remains a formidable global health threat. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the urgent discovery of novel drug targets and therapeutic agents. One such promising target is the Mycobacterium tuberculosis thymidylate kinase (MtTMPK), an essential enzyme in the pyrimidine salvage pathway, critical for DNA synthesis and repair. Its structural and mechanistic divergence from the human ortholog presents a window for the development of selective inhibitors with minimal host toxicity. This guide provides an in-depth technical overview of MtTMPK as a drug target, summarizing key structural features, known inhibitors, detailed experimental protocols, and strategic workflows for inhibitor discovery.

The Pivotal Role of MtTMPK in M. tuberculosis

MtTMPK (EC 2.7.4.9) catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), a crucial step in the synthesis of deoxythymidine triphosphate (dTTP), an essential precursor for DNA replication.[1] The enzyme sits at the junction of the de novo and salvage pathways for pyrimidine nucleotide biosynthesis, highlighting its central role in maintaining the nucleotide pool for DNA integrity. The inhibition of MtTMPK effectively curtails the growth of M. tuberculosis, making it an attractive target for the development of new anti-tubercular agents.[2]

Structural Insights into the MtTMPK Active Site

The crystal structure of MtTMPK reveals a homodimeric protein with each monomer comprising a central five-stranded β-sheet surrounded by α-helices.[3] The active site is located in a cleft formed by the P-loop, the LID domain, and the dTMP binding region. Key active site residues involved in substrate binding and catalysis have been identified through structural studies of MtTMPK in complex with its substrates and inhibitors.

Notably, the active site of MtTMPK exhibits unique features compared to its human counterpart. A key difference lies in the mechanism of catalysis, which in MtTMPK, involves the transient binding of a magnesium ion that coordinates with the phosphate acceptor, dTMP.[4][5] This distinct feature provides a basis for the rational design of selective inhibitors. Important residues in the active site include those that form hydrogen bonds and hydrophobic interactions with the thymine base and the ribose sugar of dTMP. For instance, specific interactions have been observed with residues such as Ser99, Arg74, and Asn100.[2]

The Pyrimidine Biosynthesis Pathway in M. tuberculosis

The pathway leading to the synthesis of dTTP in M. tuberculosis involves several enzymatic steps. MtTMPK plays a critical role in the final stages of this pathway.

Inhibitors of MtTMPK

A growing number of both nucleoside and non-nucleoside inhibitors of MtTMPK have been identified and characterized. These compounds provide valuable scaffolds for further drug development.

Quantitative Data on MtTMPK Inhibitors

| Compound ID | Chemical Structure | Type | IC50 (µM) | Ki (µM) | Reference |

| MtTMPK-IN-1 |  | Non-nucleoside | 29 | - | |

| AZTMP |  | Nucleoside Analog | - | Competitive Inhibitor | [4] |

| Compound 4b |  | Non-nucleoside | Potent | - | |

| Compound 4i |  | Non-nucleoside | Potent | - | [3] |

| Compound 15 |  | Non-nucleoside | Low µM MIC | - | [4] |

| Compound 25 |  | Non-nucleoside | Low µM MIC | - | [4] |

| Compound 27 |  | Non-nucleoside | Potent | - | [4] |

| 5-methyl iso dCMP |  | Nucleoside Analog | - | 130 | [6] |

Note: The chemical structures are representative examples and should be sourced from the referenced literature for precise details.

Experimental Protocols

Coupled Spectrophotometric Assay for MtTMPK Activity

This continuous assay measures the rate of ADP production, which is coupled to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.

Materials:

-

Purified recombinant MtTMPK enzyme

-

dTMP (substrate)

-

ATP (co-substrate)

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare the reaction mixture: In a 96-well plate or a cuvette, prepare a reaction mixture containing:

-

Assay Buffer

-

1 mM PEP

-

0.2 mM NADH

-

10 U/mL PK

-

10 U/mL LDH

-

Varying concentrations of dTMP (for Km determination) or a fixed saturating concentration (e.g., 5-10 times the Km) for inhibitor screening.

-

The test inhibitor dissolved in a suitable solvent (e.g., DMSO), with a final solvent concentration not exceeding 1%.

-

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to allow the temperature to equilibrate and to establish a stable baseline.

-

Initiate the reaction: Add a pre-determined concentration of MtTMPK enzyme to the reaction mixture to start the reaction.

-

Monitor the reaction: Immediately start monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes) using a spectrophotometer.

-

Data analysis: Calculate the initial velocity of the reaction from the linear portion of the absorbance vs. time plot. The rate of NADH oxidation is directly proportional to the rate of ADP production by MtTMPK. The molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹.

Workflow for MtTMPK Inhibitor Discovery and Characterization

A systematic workflow is essential for the efficient identification and development of novel MtTMPK inhibitors.

Conclusion

MtTMPK stands out as a validated and promising drug target for the development of novel anti-tubercular therapies. Its essential role in the pathogen's survival, coupled with its structural distinctiveness from the human counterpart, provides a solid foundation for the discovery of selective inhibitors. The availability of high-resolution crystal structures, coupled with robust enzymatic assays, facilitates a structure-based drug design approach. The comprehensive data and protocols presented in this guide are intended to empower researchers in their efforts to develop the next generation of drugs to combat the global threat of tuberculosis.

References

- 1. Improved Inhibitors Targeting the Thymidylate Kinase of Multidrug-Resistant Mycobacterium tuberculosis with Favorable Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biosolveit.de [biosolveit.de]

- 3. researchgate.net [researchgate.net]

- 4. Structure-aided optimization of non-nucleoside M. tuberculosis thymidylate kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Determining the Potency of Novel Anti-Tuberculosis Agents: Minimum Inhibitory Concentration of MtTMPK-IN-2 Against Mycobacterium tuberculosis H37Rv

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the field of tuberculosis research.

Purpose: This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of the novel Mycobacterium tuberculosis thymidylate kinase (MtTMPK) inhibitor, MtTMPK-IN-2, against the virulent H37Rv strain. It includes background information, a step-by-step experimental procedure, data presentation guidelines, and a visual representation of the workflow.

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, remains a significant global health threat, exacerbated by the emergence of multidrug-resistant strains. This necessitates the discovery and development of new anti-tubercular agents with novel mechanisms of action. One promising target is the M. tuberculosis thymidylate kinase (MtTMPK), an essential enzyme for the synthesis of bacterial DNA.[1] MtTMPK catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), a crucial step in the pyrimidine biosynthesis pathway.[2] Inhibition of MtTMPK disrupts DNA replication, ultimately leading to bacterial cell death.

MtTMPK-IN-2 is a potent, non-nucleoside inhibitor of MtTMPK.[3] This application note details the standardized broth microdilution method, based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) reference protocol, to determine its MIC against the laboratory standard virulent Mtb strain, H37Rv.[4][5]

Signaling Pathway and Mechanism of Action

The mechanism of action of MtTMPK inhibitors like MtTMPK-IN-2 is the targeted disruption of the DNA synthesis pathway in Mycobacterium tuberculosis.

Caption: Mechanism of action of MtTMPK-IN-2.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on the EUCAST reference method for MIC determination of M. tuberculosis.[5]

3.1. Materials

-

Mycobacterium tuberculosis H37Rv (ATCC 27294)

-

Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid-Albumin-Dextrose-Catalase) and 0.2% glycerol

-

MtTMPK-IN-2 (stock solution prepared in DMSO)

-

Sterile 96-well U-bottom microtiter plates

-

Sterile water

-

Sterile glass beads (3-5 mm)

-

Dimethyl sulfoxide (DMSO)

-

Incubator (37°C)

-

Biosafety cabinet (Class II or III)

-

Spectrophotometer or McFarland nephelometer

-

Inverted mirror for reading plates

3.2. Inoculum Preparation

-

Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth until it reaches the mid-logarithmic growth phase.

-

Transfer a portion of the culture to a sterile tube containing glass beads.

-

Vortex for 1-2 minutes to break up clumps.

-

Allow the large clumps to settle for 30 minutes.

-

Carefully transfer the supernatant (bacterial suspension) to a new sterile tube.

-

Adjust the turbidity of the bacterial suspension with sterile water to match a 0.5 McFarland standard (approximately 1 x 10^7 to 1 x 10^8 CFU/mL).

-

Prepare a 1:100 dilution of the 0.5 McFarland suspension in Middlebrook 7H9 broth to obtain the final inoculum of approximately 1 x 10^5 CFU/mL.[4]

3.3. Plate Preparation

-

In a 96-well microtiter plate, add 100 µL of Middlebrook 7H9 broth to all wells except the first column.

-

Prepare a 2-fold serial dilution of MtTMPK-IN-2. Start by adding 200 µL of the highest desired concentration of the inhibitor (in broth) to the first well of each row.

-

Transfer 100 µL from the first well to the second well, mix, and continue the serial dilution across the plate. Discard 100 µL from the last well containing the inhibitor. This will result in a range of concentrations.

-

Include a growth control well (broth with bacteria, no inhibitor) and a sterility control well (broth only). If using DMSO as a solvent, include a solvent control well (broth with bacteria and the highest concentration of DMSO used).

3.4. Inoculation and Incubation

-

Add 100 µL of the final bacterial inoculum (1 x 10^5 CFU/mL) to each well, except for the sterility control wells.

-

Seal the plates with a sterile, breathable sealant or place them in a humidified container.

-

Incubate the plates at 37°C for 7-14 days.

3.5. Reading and Interpretation

-

Visually inspect the plates for bacterial growth using an inverted mirror. Growth is indicated by the presence of a bacterial pellet at the bottom of the U-shaped well.

-

The MIC is defined as the lowest concentration of MtTMPK-IN-2 that completely inhibits visible growth of M. tuberculosis H37Rv.[5]

Data Presentation

The results of the MIC determination should be recorded in a clear and concise table.

| Compound | Strain | MIC (µM) | MIC (µg/mL) |

| MtTMPK-IN-2 | M. tb H37Rv | 12.5[3] | Calculate |

| Isoniazid | M. tb H37Rv | Control | Control |

| Rifampicin | M. tb H37Rv | Control | Control |

Note: The MIC in µg/mL should be calculated based on the molecular weight of MtTMPK-IN-2. Isoniazid and Rifampicin are included as examples of standard control antibiotics.

Experimental Workflow

The following diagram illustrates the key steps in the MIC determination protocol.

Caption: Experimental workflow for MIC determination.

Conclusion

This application note provides a comprehensive and standardized protocol for determining the MIC of MtTMPK-IN-2 against Mycobacterium tuberculosis H37Rv. Adherence to this protocol will ensure reproducible and reliable data for the evaluation of this and other novel anti-tubercular compounds, facilitating the drug discovery and development pipeline.

References

- 1. Improved Inhibitors Targeting the Thymidylate Kinase of Multidrug-Resistant Mycobacterium tuberculosis with Favorable Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein kinases as antituberculosis targets: The case of thymidylate kinases [imrpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: MtTMPK-IN-4 for MtbTMPK Inhibitor Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis thymidylate kinase (MtbTMPK) is a critical enzyme in the DNA synthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. It catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP). The unique structural features of MtbTMPK compared to its human counterpart make it an attractive target for the development of novel anti-tuberculosis drugs. MtTMPK-IN-4 is a potent, non-nucleoside inhibitor of MtbTMPK, serving as a valuable tool for inhibitor screening and validation studies. This document provides detailed application notes and protocols for the use of this compound in MtbTMPK inhibitor screening campaigns.

Data Presentation: Comparative Inhibitor Data

The following table summarizes the inhibitory activity of this compound and other selected non-nucleoside MtbTMPK inhibitors. This data is essential for comparing the potency of newly identified compounds.

| Compound Name/ID | MtbTMPK IC50 (µM) | Reference |

| This compound (Compound 2) | 6.1 | [1] |

| Compound 3 | >50 | [2] |

| Compound 21j | ~2 | [2] |

| Compound 21h | ~20 | [2] |

| Analogue 17 | Moderate | [3] |

| Analogue 26 | Moderate | [3] |

| Analogue 28 | Moderate | [3] |

Signaling Pathway and Experimental Workflow

To facilitate a clear understanding of the target pathway and the screening process, the following diagrams are provided.

Caption: MtbTMPK in the DNA Synthesis Pathway.

Caption: Workflow for MtbTMPK Inhibitor Screening.

Experimental Protocols

MtbTMPK Enzymatic Inhibition Assay (High-Throughput Screening)

This protocol is adapted for a 384-well plate format suitable for high-throughput screening. This compound is used as a positive control to validate assay performance and normalize the data.

Materials:

-

Recombinant purified MtbTMPK enzyme

-

This compound (Positive Control)

-

Test compounds dissolved in DMSO

-

DMSO (Negative Control)

-

ATP (Adenosine 5'-triphosphate)

-

dTMP (Deoxythymidine 5'-monophosphate)

-

NADH (Nicotinamide adenine dinucleotide, reduced form)

-

PEP (Phosphoenolpyruvic acid)

-

LDH (Lactate dehydrogenase)

-

PK (Pyruvate kinase)

-

NDPK (Nucleoside diphosphate kinase)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 2 mM MgCl₂

-

384-well clear, flat-bottom plates

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Compound Plating:

-

Dispense test compounds and controls into the 384-well plate.

-

Test Compounds: Typically at a final concentration of 10-20 µM.

-

Positive Control: Prepare a dilution series of this compound (e.g., from 100 µM to 0.1 µM final concentration) to generate a dose-response curve. A single high concentration (e.g., 50 µM) can be used for single-point screening.

-

Negative Control: Dispense DMSO at the same final concentration as the test compounds.

-

-

Enzyme and Substrate Preparation:

-

Prepare a master mix of the assay components in the Assay Buffer. For each well, the final concentrations should be:

-

ATP: 0.5 mM

-

dTMP: 0.05 mM

-

NADH: 0.2 mM

-

PEP: 1 mM

-

LDH: 2 units

-

PK: 2 units

-

NDPK: 2 units

-

-

Prepare a solution of MtbTMPK in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

-

-

Assay Execution:

-

Add the MtbTMPK enzyme solution to each well of the 384-well plate containing the compounds and controls.

-

Incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding the master mix of substrates and coupling enzymes to each well.

-

-

Data Acquisition and Analysis:

-

Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes using a microplate spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADH, which is coupled to the MtbTMPK reaction.

-

Calculate the initial reaction velocity (rate of change in absorbance) for each well.

-

Normalize the data using the positive (this compound) and negative (DMSO) controls. The percent inhibition for each test compound can be calculated as follows: % Inhibition = 100 * (1 - (Rate_sample - Rate_positive_control) / (Rate_negative_control - Rate_positive_control))

-

For dose-response curves, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.

-

Cytotoxicity Assay (MTT Assay)

This assay is crucial to determine if the inhibitory effect of a compound is due to specific enzyme inhibition or general cytotoxicity.

Materials:

-

Mammalian cell line (e.g., HEK293T or HepG2) or a non-pathogenic mycobacterial strain (e.g., Mycobacterium smegmatis)

-

Complete cell culture medium or appropriate bacterial growth medium

-

This compound and test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

96-well clear, flat-bottom plates

-

Microplate reader capable of reading absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for mammalian cells) or grow to early-log phase (for bacteria).

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds and this compound in the appropriate culture medium.

-

Remove the old medium from the wells and add the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control for cytotoxicity if available.

-

Incubate the plates for a specified period (e.g., 24-72 hours for mammalian cells, or a doubling time for bacteria).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10-20 µL of MTT solution to each well.

-

Incubate the plates for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

After incubation with MTT, add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plates for an additional 2-4 hours, or overnight, in the dark to ensure complete solubilization.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment compared to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the CC₅₀ (50% cytotoxic concentration) value.

-

Conclusion

This compound is an indispensable tool for the discovery and development of novel MtbTMPK inhibitors. Its use as a reference compound in primary screening and subsequent validation assays ensures the reliability and reproducibility of the generated data. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in their efforts to combat tuberculosis.

References

Application Notes and Protocols for Studying Nucleotide Synthesis Pathways in Mycobacteria Using a Representative MtTMPK Inhibitor

Disclaimer: The specific inhibitor "MtTMPK-IN-4" is not documented in publicly available scientific literature. Therefore, these application notes and protocols utilize data from a representative and well-characterized Mycobacterium tuberculosis thymidylate kinase (MtTMPK) inhibitor, analogue 17 , as described in relevant research, to illustrate the principles and methodologies for studying this critical pathway.[1]

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses a unique nucleotide synthesis pathway that is essential for its survival and replication.[1][2] Thymidylate kinase (MtTMPK) is a key enzyme in this pathway, catalyzing the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), a crucial precursor for DNA synthesis.[1][2][3] The structural differences between MtTMPK and its human counterpart make it an attractive target for the development of novel anti-tubercular agents.[2] This document provides detailed application notes and protocols for utilizing a representative MtTMPK inhibitor to study nucleotide synthesis pathways in mycobacteria.

Data Presentation: In Vitro Efficacy of Analogue 17

The following table summarizes the quantitative data for the representative MtTMPK inhibitor, analogue 17.[1] This data is crucial for assessing its potency at both the enzymatic and cellular levels.

| Compound | Target | Assay Type | IC50 (µM) | MIC (µM) | Cell Line/Strain |

| Analogue 17 | MtTMPK | Enzyme Inhibition | Moderate (exact value not specified) | 12.5 | M. tuberculosis H37Rv |

Note: The original publication describes the enzyme inhibitory potency of analogue 17 as "moderate". For the purpose of these application notes, further research would be required to determine a precise IC50 value.[1]

Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the targeted signaling pathway and a general experimental workflow for characterizing MtTMPK inhibitors.

Caption: Mycobacterial thymidylate synthesis pathway and the inhibitory action of Analogue 17.

Caption: General experimental workflow for the characterization of MtTMPK inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of MtTMPK inhibitors like analogue 17.

MtTMPK Enzyme Inhibition Assay (IC50 Determination)

This protocol is a representative method for determining the half-maximal inhibitory concentration (IC50) of a compound against recombinant MtTMPK.

Materials:

-

Recombinant purified MtTMPK enzyme

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT)

-

ATP (Adenosine triphosphate)

-

dTMP (deoxythymidine monophosphate)

-

Coupling enzymes: Lactate dehydrogenase (LDH) and Pyruvate kinase (PK)

-

Phosphoenolpyruvate (PEP)

-

NADH (Nicotinamide adenine dinucleotide, reduced form)

-

Test compound (e.g., Analogue 17) dissolved in DMSO

-

384-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of the test compound in 100% DMSO.

-

Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

-

Prepare a reaction mixture containing assay buffer, ATP, PEP, NADH, LDH, and PK.

-

Prepare a solution of MtTMPK enzyme in assay buffer.

-

Prepare a solution of dTMP in assay buffer.

-

-

Assay Protocol:

-

To each well of a 384-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted test compound. Include controls with DMSO only (no inhibitor) and controls without enzyme (background).

-

Add the reaction mixture (e.g., 20 µL) to all wells.

-

Add the MtTMPK enzyme solution (e.g., 10 µL) to all wells except the no-enzyme control.

-

Incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the dTMP solution (e.g., 10 µL) to all wells.

-

Immediately start monitoring the decrease in absorbance at 340 nm in a microplate reader at a constant temperature (e.g., 37°C). The decrease in absorbance corresponds to the oxidation of NADH, which is coupled to the phosphorylation of dTMP.

-

Record the reaction rates (slope of the absorbance vs. time curve).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Mycobacterial Whole-Cell Growth Inhibition Assay (MIC Determination)

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.

Materials:

-

M. tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80.

-

Test compound (e.g., Analogue 17) dissolved in DMSO.

-

96-well microplates.

-

Resazurin sodium salt solution (for viability assessment).

-

Incubator at 37°C.

Procedure:

-

Prepare Bacterial Inoculum:

-

Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase.

-

Adjust the bacterial suspension to a specific optical density (e.g., OD600 of 0.05-0.1) in fresh 7H9 broth.

-

-

Assay Protocol:

-

Prepare serial two-fold dilutions of the test compound in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL. Include a no-drug control (broth with DMSO) and a sterile control (broth only).

-

Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

-

Seal the plates and incubate at 37°C for 5-7 days.

-

-

Determine MIC:

-

After incubation, add 30 µL of Resazurin solution to each well and incubate for another 24-48 hours.

-

Visually assess the color change. A blue color indicates no bacterial growth, while a pink color indicates viable bacteria.

-

The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.[1]

-

Conclusion

The provided application notes and protocols offer a comprehensive framework for researchers, scientists, and drug development professionals to investigate the nucleotide synthesis pathway in mycobacteria using MtTMPK inhibitors. By employing these standardized methods, researchers can effectively characterize the potency and mechanism of action of novel anti-tubercular candidates targeting this essential enzymatic pathway. While the specific compound "this compound" remains uncharacterized in public literature, the principles and procedures outlined here using a representative inhibitor provide a robust starting point for such investigations.

References

- 1. Endeavors towards transformation of M. tuberculosis thymidylate kinase (MtbTMPK) inhibitors into potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of mycobacterial Thymidylate kinase inhibitors: a comprehensive pharmacophore, machine learning, molecular docking, and molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Improved Inhibitors Targeting the Thymidylate Kinase of Multidrug-Resistant Mycobacterium tuberculosis with Favorable Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Drug Synergy Studies of MtTMPK-IN-4 with Anti-Tuberculosis Drugs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutic strategies. One promising approach is the use of combination therapy to enhance the efficacy of existing anti-tuberculosis (anti-TB) drugs and overcome resistance mechanisms. This document provides detailed application notes and protocols for investigating the synergistic potential of MtTMPK-IN-4, a novel inhibitor of M. tuberculosis thymidine monophosphate kinase (MtTMPK), with first-line anti-TB agents.

MtTMPK is a crucial enzyme in the DNA synthesis pathway of Mtb, making it an attractive target for new anti-TB drugs.[1][2][3][4][5] By inhibiting this enzyme, this compound disrupts DNA replication, leading to a bacteriostatic or bactericidal effect.[4] Combining this compound with drugs that have different mechanisms of action, such as cell wall synthesis inhibitors (e.g., isoniazid) or RNA synthesis inhibitors (e.g., rifampicin), could lead to synergistic interactions, resulting in enhanced bacterial killing and a lower likelihood of resistance development.

These protocols are designed to guide researchers in the systematic evaluation of the synergistic effects of this compound with conventional anti-TB drugs using established in vitro methods.

Key Experiments and Methodologies

The primary methods for assessing drug synergy are the checkerboard assay to determine the Fractional Inhibitory Concentration Index (FICI) and the time-kill curve assay to evaluate the dynamics of bacterial killing.

Checkerboard Assay

The checkerboard assay is a two-dimensional dilution technique used to systematically test a range of concentrations of two drugs, alone and in combination, to determine their combined effect on microbial growth. The results are used to calculate the FICI, which quantifies the nature of the interaction.

Protocol: Checkerboard Broth Microdilution Assay

a. Materials:

-

Mycobacterium tuberculosis H37Rv (or other relevant strains)

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

-

This compound

-

Isoniazid (INH)

-

Rifampicin (RIF)

-

Sterile 96-well microtiter plates

-

Resazurin sodium salt solution (0.02% w/v in sterile water)

-

Multichannel pipette

-

Incubator (37°C)

b. Procedure:

-

Preparation of Drug Solutions: Prepare stock solutions of this compound, INH, and RIF in an appropriate solvent (e.g., DMSO) and then dilute further in 7H9 broth to the desired starting concentrations.

-

Plate Setup:

-

Add 100 µL of 7H9 broth to all wells of a 96-well plate.

-

In row A, add an additional 100 µL of the highest concentration of Drug A (e.g., this compound) to column 1.

-

Perform serial two-fold dilutions of Drug A across the row from column 1 to 10 by transferring 100 µL. Discard the final 100 µL from column 10.

-

In column 1, add an additional 100 µL of the highest concentration of Drug B (e.g., INH) to row A.

-

Perform serial two-fold dilutions of Drug B down the column from row A to G by transferring 100 µL. Discard the final 100 µL from row G.

-

This creates a concentration gradient of Drug A along the x-axis and Drug B along the y-axis.

-

Row H should contain serial dilutions of Drug A alone, and column 11 should contain serial dilutions of Drug B alone to determine their individual Minimum Inhibitory Concentrations (MICs). Column 12 should serve as a growth control (no drug).

-

-

Inoculation: Prepare a mid-log phase culture of Mtb and adjust the turbidity to a McFarland standard of 0.5. Dilute the bacterial suspension in 7H9 broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Add 100 µL of the inoculum to each well.

-

Incubation: Seal the plates and incubate at 37°C for 7-14 days.

-

Growth Determination: After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours. A color change from blue to pink indicates bacterial growth.

-

Data Analysis: The MIC is defined as the lowest concentration of the drug that prevents the color change of resazurin. The FICI is calculated using the following formula:

FICI = FIC of Drug A + FIC of Drug B

Where:

-

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

-

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

The interaction is interpreted as follows:

-

Synergy: FICI ≤ 0.5

-

Additive/Indifference: 0.5 < FICI ≤ 4.0

-

Antagonism: FICI > 4.0

-

Experimental Workflow for Checkerboard Assay

Caption: Workflow for the checkerboard synergy assay.

Quantitative Data from Checkerboard Assay (Hypothetical)

| Drug Combination | MIC Alone (µM) | MIC in Combination (µM) | FICI | Interpretation |

| This compound | 8 | 2 | \multirow{2}{}{0.5} | \multirow{2}{}{Synergy} |

| Isoniazid (INH) | 0.5 | 0.125 | ||

| This compound | 8 | 1 | \multirow{2}{}{0.375} | \multirow{2}{}{Synergy} |

| Rifampicin (RIF) | 0.2 | 0.05 |

Time-Kill Curve Assay

Time-kill curve assays provide kinetic information about the bactericidal or bacteriostatic activity of antimicrobial agents, alone and in combination, over time.

Protocol: Time-Kill Curve Assay

a. Materials:

-

Mycobacterium tuberculosis H37Rv (or other relevant strains)

-

Middlebrook 7H9 broth supplemented with 10% OADC and 0.05% Tween 80

-

This compound

-

Isoniazid (INH) or Rifampicin (RIF)

-

Sterile culture tubes

-

Shaking incubator (37°C)

-

Middlebrook 7H10 agar plates

-

Spectrophotometer

b. Procedure:

-

Inoculum Preparation: Prepare a mid-log phase culture of Mtb and dilute it in 7H9 broth to a starting concentration of approximately 1 x 10^6 CFU/mL.

-

Drug Exposure: Set up culture tubes with the following conditions:

-

Growth control (no drug)

-

This compound alone (at a relevant concentration, e.g., MIC or 2x MIC)

-

Anti-TB drug (INH or RIF) alone (at a relevant concentration)

-

Combination of this compound and the anti-TB drug (at the same concentrations as the individual drugs)

-

-

Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 7, and 10 days), withdraw an aliquot from each tube.

-

Viable Cell Counting: Prepare serial ten-fold dilutions of each aliquot in fresh 7H9 broth. Plate 100 µL of appropriate dilutions onto 7H10 agar plates.

-

Colony Counting: Incubate the plates at 37°C for 3-4 weeks, or until colonies are visible. Count the number of colonies to determine the CFU/mL at each time point.

-

Data Analysis: Plot the log10 CFU/mL versus time for each condition.

-

Synergy is defined as a ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.

-

Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

-

Quantitative Data from Time-Kill Assay (Hypothetical)

| Time (Days) | Growth Control (log10 CFU/mL) | This compound (log10 CFU/mL) | INH (log10 CFU/mL) | This compound + INH (log10 CFU/mL) |

| 0 | 6.0 | 6.0 | 6.0 | 6.0 |

| 2 | 6.8 | 5.8 | 5.5 | 4.8 |

| 4 | 7.5 | 5.5 | 4.9 | 3.2 |

| 7 | 8.2 | 5.3 | 4.2 | 1.9 |

| 10 | 8.5 | 5.1 | 3.8 | <1.0 |

Signaling Pathway and Mechanism of Synergy

The proposed synergistic interaction between this compound and other anti-TB drugs stems from their targeting of distinct and essential cellular pathways in M. tuberculosis.

Proposed Signaling Pathway for Synergistic Action

References

- 1. Improved Inhibitors Targeting the Thymidylate Kinase of Multidrug-Resistant Mycobacterium tuberculosis with Favorable Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Design, synthesis and inhibitory activity against Mycobacterium tuberculosis thymidine monophosphate kinase of acyclic nucleoside analogues with a distal imidazoquinolinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protein kinases as antituberculosis targets: The case of thymidylate kinases [imrpress.com]

Troubleshooting & Optimization

Improving MtTMPK-IN-4 solubility in aqueous buffer

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of MtTMPK-IN-4.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffer important?

A1: this compound is an inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK), an essential enzyme for the synthesis of bacterial DNA.[1][2] Its inhibitory activity makes it a compound of interest for tuberculosis research.[3] For in vitro assays, such as enzyme kinetics or cell-based assays, dissolving the compound in an aqueous buffer at a known and sufficient concentration is critical for obtaining accurate and reproducible results. Poor solubility can lead to underestimated potency and inconsistent data.

Q2: I am observing precipitation of this compound in my aqueous buffer. What is the likely cause?

A2: Precipitation is a common issue for many kinase inhibitors, which are often hydrophobic molecules.[4][5][6] The likely cause is that the concentration of this compound exceeds its solubility limit in your specific aqueous buffer system. Factors that can influence this include the buffer's pH, ionic strength, and the presence of other components. Additionally, if you are diluting a stock solution prepared in an organic solvent (like DMSO), the sudden change in solvent polarity can cause the compound to crash out of solution.

Q3: What are the initial steps to troubleshoot the poor solubility of this compound?